molecular formula C25H21FN4O5 B3398281 2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1021251-08-0

2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B3398281
CAS No.: 1021251-08-0
M. Wt: 476.5 g/mol
InChI Key: YEWNGDOYVRFBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole core fused with a benzo[d][1,3]dioxolane moiety, a 4,6-dimethyl-2-oxopyridin-1(2H)-yl group, and a 3-fluoro-4-methylphenyl substituent. Its synthesis likely follows protocols analogous to those described for related 1,2,4-oxadiazole-containing compounds, such as the reaction of substituted acetic acid derivatives with chloromethyl-oxadiazoles in the presence of caesium carbonate and dry DMF . Characterization typically employs spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm structural integrity .

The compound’s bioactivity profile is hypothesized to arise from its heterocyclic framework, which may modulate interactions with protein targets such as enzymes or receptors. The benzo[d][1,3]dioxolane group, a common pharmacophore in CNS-active drugs, and the fluorinated phenylacetamide moiety could enhance metabolic stability and target selectivity .

Properties

IUPAC Name

2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O5/c1-13-4-6-17(10-18(13)26)27-21(31)11-30-15(3)8-14(2)22(25(30)32)24-28-23(29-35-24)16-5-7-19-20(9-16)34-12-33-19/h4-10H,11-12H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWNGDOYVRFBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • 1,2,4-Oxadiazole vs. Triazole/Isoxazole : The 1,2,4-oxadiazole in the target compound offers metabolic resistance compared to triazoles, which are prone to hydrolysis. Isoxazoles (e.g., ) exhibit lower thermal stability .
  • Fluorophenyl vs. Chlorophenyl : The 3-fluoro-4-methylphenyl group in the target compound may reduce oxidative metabolism compared to chlorophenyl analogs (), extending half-life .
  • Benzo[d][1,3]dioxolane : This moiety, absent in most analogs, could enhance blood-brain barrier penetration, a feature critical for CNS-targeted drugs .

Bioactivity and Target Profiling

highlights that bioactivity clustering strongly correlates with structural similarity. For example:

  • Target Compound: Predicted to share bioactivity with kinase inhibitors (e.g., JAK/STAT pathway) due to the oxadiazole-pyridinone scaffold .
  • N-Pyrazole Derivatives () : Exhibit insecticidal activity via GABA receptor modulation, a mechanism less likely in the target compound due to its distinct heterocycles .
  • Triazole Sulfanyl Acetamides () : Show antifungal activity attributed to sulfhydryl group interactions, a feature absent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.